molecular formula C19H25N7O2 B605506 Anagliptin CAS No. 739366-20-2

Anagliptin

Katalognummer B605506
CAS-Nummer: 739366-20-2
Molekulargewicht: 383.456
InChI-Schlüssel: LDXYBEHACFJIEL-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anagliptin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. It is approved for use in Japan and belongs to the class of anti-diabetic drugs known as dipeptidyl peptidase-4 inhibitors or "gliptins" .


Synthesis Analysis

The synthesis of Anagliptin involves several steps. The process starts with the reaction of cyanoacetaldehyde with N,N-dimethylformamide dimethyl acetal to obtain (2E)-3-(dimethylamino)-2-formylacrylonitrile. This is then subjected to ring closing with 3-amino-5-methylpyrazole to obtain 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile. The final step involves hydrolysis to obtain the Anagliptin key intermediate .


Molecular Structure Analysis

The single-crystal structure of Anagliptin was determined. Two independent molecules were held together by intermolecular hydrogen bonds. The absolute configuration of the 2-cyanopyrrolidine ring delivered from L-prolinamide was confirmed to be S .


Chemical Reactions Analysis

Anagliptin was subjected to stresses such as acidic, alkali, oxidation, photolysis, and thermal conditions. The drug showed significant degradation in alkaline and oxidative conditions. Alkaline and oxidative degradation followed first-order kinetics .


Physical And Chemical Properties Analysis

Anagliptin has a molecular formula of C19H25N7O2 and a molecular weight of 383.45. It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

  • Management of Type 2 Diabetes Mellitus : Anagliptin has been found effective in improving blood glucose levels, with a notable reduction in HbA1c values and improvements in both fasting and postprandial blood glucose levels (Nishio, Abe, & Ito, 2015).

  • Improvement in Serum Lipid Profile : Studies have shown that anagliptin improves dyslipidemia by reducing levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) in patients with type 2 diabetes (Kurozumi et al., 2017).

  • Effects on Myoblast Differentiation and Mitochondrial Biogenesis : Anagliptin enhances myoblast differentiation and upregulates mitochondrial biogenic factors in skeletal muscle cells, suggesting potential benefits for muscle dysfunction in type 2 diabetes mellitus (Han et al., 2020).

  • Protective Effects Against Neuronal Cell Damage : Anagliptin has shown protective capacities against amyloid-β-induced cytotoxicity in neuronal cells, suggesting potential therapeutic applications in Alzheimer's disease treatment (Chen et al., 2019).

  • Renoprotective Effects : Anagliptin has demonstrated benefits in reducing albuminuria and urinary liver-type fatty acid-binding protein excretion in patients with type 2 diabetic nephropathy, indicating its renoprotective action independent of glucose-lowering effects (Kitada et al., 2017).

  • Prevention of Vascular Smooth Muscle Cell Senescence : Anagliptin prevented cellular senescence in vascular smooth muscle cells by increasing the expression of sirtuin1 (SIRT1), which could be relevant in the management of atherosclerosis (Zhao et al., 2021).

Wirkmechanismus

Target of Action

Anagliptin primarily targets an enzyme called dipeptidyl peptidase-4 (DPP-4) in the body . This enzyme is responsible for degrading incretin hormones, which are crucial for maintaining glucose homeostasis .

Mode of Action

Anagliptin works by inhibiting the action of DPP-4 . This inhibition leads to an increase in the levels of active plasma incretins, which in turn helps control glycemic levels . Incretin hormones, such as glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1, enhance insulin secretion and inhibit glucagon secretion, thereby reducing plasma glucose levels .

Biochemical Pathways

Anagliptin, like other DPP-4 inhibitors, exerts favorable changes in several biochemical pathways. These changes include improved endothelial function, reduction of inflammatory markers, oxidative stress ischemia/reperfusion injury, and atherogenesis . Additionally, anagliptin increases adiponectin levels and modestly decreases lipidemia and blood pressure .

Pharmacokinetics

Anagliptin is well absorbed with a bioavailability of more than 73% . The mean time to reach maximum concentration (t max) ranges from 0.9 to 1.8 hours . Its concentration decreases with a half-life of 5.8 to 6.2 hours in patients with type 2 diabetes mellitus when administered at the recommended regimen .

Result of Action

The molecular and cellular effects of anagliptin’s action include a significant reduction in the accumulation of monocytes and macrophages in the vascular wall, a decrease in smooth muscle cell content in plaque areas, and a reduction in the oil red O-stained area around the aortic valve . These effects contribute to the anti-atherosclerotic effect of anagliptin .

Action Environment

Environmental factors such as diet, physical activity, and exposure to pollutants can influence the action, efficacy, and stability of anagliptin . For instance, a diet high in energy density and a sedentary lifestyle, which are common in Western societies, can exacerbate the symptoms of type 2 diabetes and potentially impact the effectiveness of anagliptin . Therefore, maintaining a healthy lifestyle is crucial for enhancing the therapeutic effects of anagliptin.

Safety and Hazards

Anagliptin is considered safe and effective for both monotherapy and combination therapy in patients with type 2 diabetes. No serious adverse effects have been reported in preclinical trials .

Eigenschaften

IUPAC Name

N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXYBEHACFJIEL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045689
Record name Anagliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anagliptin

CAS RN

739366-20-2
Record name Anagliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=739366-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anagliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0739366202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12417
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anagliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANAGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K726J96838
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.